3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular framework of 3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride is constructed around a pyrrolidine ring, which represents a five-membered saturated nitrogen-containing heterocycle with the molecular formula (CH₂)₄NH. Pyrrolidine itself is classified as a cyclic secondary amine and saturated heterocycle, distinguished by its characteristic conformational rigidity compared to acyclic amine analogues. The pyrrolidine ring system in this compound serves as the central scaffold to which the 2-chloro-4-(tert-pentyl)phenoxymethyl substituent is attached at the 3-position.
The phenoxy component of the molecule features a benzene ring bearing two substituents in specific positional relationships. The 2-chloro substituent occupies the ortho position relative to the phenolic oxygen, while the 4-(tert-pentyl) group is positioned para to the same oxygen atom. The tert-pentyl group, also known as 2-methylbutan-2-yl, contributes significant steric bulk and branching at the para position of the phenoxy ring. This substitution pattern creates a complex three-dimensional architecture where both electronic effects from the chlorine atom and steric effects from the tert-pentyl group influence the overall molecular conformation.
The stereochemical configuration of the compound involves consideration of the chirality at the 3-position of the pyrrolidine ring. The attachment of the phenoxymethyl substituent at this position creates a chiral center, leading to the existence of two possible enantiomers. The spatial arrangement of substituents around this stereogenic center significantly influences the compound's three-dimensional structure and potential interactions with biological targets. The pyrrolidine ring itself exhibits inherent conformational preferences that are further modulated by the bulky phenoxymethyl substituent.
Table 1: Molecular Characteristics of this compound
| Parameter | Value/Description |
|---|---|
| Core Heterocycle | Pyrrolidine (five-membered saturated N-heterocycle) |
| Substitution Position | 3-position of pyrrolidine ring |
| Linker Group | Methylene bridge (-CH₂-) |
| Phenoxy Ring Substitution | 2-chloro, 4-(tert-pentyl) |
| Stereogenic Centers | One (at C-3 of pyrrolidine) |
| Salt Form | Hydrochloride |
| Molecular Complexity | Multi-ring system with bulky substituents |
The methylene linker connecting the pyrrolidine ring to the phenoxy moiety introduces additional conformational flexibility to the molecule. This single carbon bridge allows for rotational freedom around the C-O bond connecting to the phenoxy group and the C-C bond connecting to the pyrrolidine ring. The rotational barriers around these bonds are influenced by steric interactions between the bulky substituents and the intrinsic conformational preferences of the pyrrolidine ring system.
Crystallographic Analysis and Conformational Dynamics
Crystallographic analysis of pyrrolidine-containing compounds provides fundamental insights into their three-dimensional molecular architecture and conformational preferences. X-ray crystallography serves as the primary experimental method for determining the atomic arrangement of crystalline materials, utilizing the diffraction of X-rays by the ordered atomic lattice to produce detailed structural information. The crystallographic analysis of this compound would involve several critical steps beginning with the preparation of high-quality single crystals suitable for diffraction studies.
The crystallographic analysis process requires crystals that are sufficiently large, typically greater than 0.1 millimeters in all dimensions, and exhibit regular internal structure without significant imperfections such as cracks or twinning. For this compound, crystal formation would be influenced by the hydrochloride salt formation, which generally enhances crystallization properties compared to the free base form. The X-ray diffraction measurements would provide detailed information about the unit cell geometry, including lattice constants and space group symmetry, as well as the precise positions of all atoms within the crystal structure.
The pyrrolidine ring system exhibits characteristic conformational behavior that can be precisely determined through crystallographic analysis. Pyrrolidine rings are known to adopt envelope and twisted conformations, with the conformational preferences influenced by substituent effects. The ring puckering can be described using pseudorotation parameters, including the phase angle and maximum puckering amplitude, which typically ranges from 35 to 45 degrees. The presence of the bulky phenoxymethyl substituent at the 3-position would significantly influence the ring conformation through steric interactions.
Table 2: Conformational Parameters for Pyrrolidine Ring Systems
| Conformational Parameter | Typical Range | Influence Factors |
|---|---|---|
| Phase Angle (P) | 0°-360° | Substituent position and bulk |
| Maximum Puckering Amplitude | 35°-45° | Ring substitution pattern |
| Predominant Conformations | Envelope (E) and Twisted (T) | Electronic and steric effects |
| Pseudorotation Barriers | Variable | Nature of substituents |
The conformational dynamics of the compound involve the interconversion between different pyrrolidine ring puckering modes. Research on similar pyrrolidine derivatives has demonstrated that the conformation can be effectively tuned across the entire pseudorotation cycle depending on the nature and position of substituents. The 3-substituted pyrrolidines, such as the compound under investigation, show conformational preferences that depend strongly on the steric and electronic properties of the substituent. The bulky phenoxymethyl group would be expected to adopt a pseudoequatorial orientation to minimize steric clashes with the ring hydrogen atoms.
Crystallographic refinement procedures would involve the iterative adjustment of atomic positions to minimize the differences between observed and calculated structure factors. The refinement process utilizes least-squares methods to optimize the agreement between experimental diffraction intensities and those calculated from the proposed atomic model. For this compound, particular attention would be required for the accurate modeling of the tert-pentyl group, which exhibits significant conformational flexibility and may show disorder in the crystal structure.
The molecular packing within the crystal lattice would be influenced by intermolecular interactions including hydrogen bonding involving the pyrrolidine nitrogen (protonated in the hydrochloride salt), halogen bonding from the chlorine substituent, and van der Waals interactions between the aromatic rings and aliphatic groups. The analysis of these packing interactions provides insights into the preferred molecular conformations and the factors stabilizing particular geometric arrangements.
Comparative Structural Analysis with Pyrrolidine-Based Analogues
The closely related compound 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride, which lacks the 2-chloro substituent, provides a direct structural comparison. This analogue has a molecular weight of 283.83 grams per mole and shares the same pyrrolidine-phenoxymethyl core structure. The absence of the ortho-chloro substituent in this reference compound allows for the assessment of the specific structural effects introduced by halogen substitution at the 2-position of the phenoxy ring.
Another relevant structural analogue is 3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride, which maintains the 3-phenoxymethyl-pyrrolidine framework but features a different para-substituent. This compound has a molecular weight of 271.78 grams per mole and demonstrates how variations in the para-substituent affect the overall molecular properties while preserving the core structural elements. The comparison between the methoxyethyl and tert-pentyl para-substituents illustrates the influence of substituent bulk and electronic properties on molecular conformation.
Table 3: Structural Comparison of Pyrrolidine-Based Analogues
The conformational analysis of 3-substituted prolines provides additional comparative insights, as these compounds share the fundamental feature of substitution at the 3-position of a five-membered nitrogen-containing ring. Research on 3-substituted proline derivatives has demonstrated that the conformational effects depend strongly on the configuration and bulkiness of the substituent. The introduction of bulky substituents in the trans configuration tends to stabilize specific ring conformations, while cis substituents often lead to different conformational preferences due to steric interactions with the carboxamide group in peptide contexts.
Studies on pyrrolidine nucleotide analogues have revealed that the mode of substituent attachment significantly influences the conformational behavior of the five-membered ring. Compounds with different attachment patterns show distinct conformational preferences, with some derivatives maintaining conformations in narrow regions of the pseudorotation wheel while others exhibit greater conformational flexibility. The pyrrolidine ring in the target compound would be expected to show restricted conformational mobility due to the steric bulk of the phenoxymethyl substituent.
The comparative analysis extends to the influence of ring substitution on the accessible conformational space. Research has demonstrated that alkylation or acylation of the pyrrolidine nitrogen atom can effectively tune the ring conformation across the complete pseudorotation cycle. However, in the case of this compound, the nitrogen atom bears a proton (as the hydrochloride salt), which represents a minimal substitution that preserves the basic pyrrolidine character while allowing for specific intermolecular interactions.
The electronic effects of substituents on pyrrolidine ring systems have been extensively studied, revealing that both the nature and position of substituents influence conformational preferences. The 2-chloro substituent in the target compound introduces electron-withdrawing effects that would influence the electron density distribution around the phenoxy oxygen and potentially affect the rotational barriers around the phenoxy-methylene bond. The tert-pentyl group provides significant steric bulk while contributing electron-donating effects through hyperconjugation, creating a complex electronic environment that influences the overall molecular conformation.
Properties
IUPAC Name |
3-[[2-chloro-4-(2-methylbutan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-4-16(2,3)13-5-6-15(14(17)9-13)19-11-12-7-8-18-10-12;/h5-6,9,12,18H,4,7-8,10-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGALVRUHAPDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-65-3 | |
| Record name | Pyrrolidine, 3-[[2-chloro-4-(1,1-dimethylpropyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride typically involves multiple steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2-chloro-4-(tert-pentyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Attachment of the Pyrrolidine Ring: : The phenoxy intermediate is then reacted with a pyrrolidine derivative. This step often requires a nucleophilic substitution reaction where the phenoxy intermediate is treated with pyrrolidine in the presence of a suitable catalyst or under basic conditions.
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Formation of the Hydrochloride Salt: : The final step involves converting the free base form of the compound into its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid in an appropriate solvent, followed by crystallization to obtain the pure hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
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Substitution Reactions:
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring, which can be oxidized to form corresponding amides or reduced to form secondary amines.
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Hydrolysis: : The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can modify the pyrrolidine ring to form amides or secondary amines.
Scientific Research Applications
Medicinal Chemistry
1. Pharmacological Research
- The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to known pharmacophores suggests it may interact with biological targets effectively.
- Studies have indicated that derivatives of pyrrolidine compounds can exhibit significant activity against certain cancer cell lines, making this compound a candidate for further exploration in cancer therapy.
2. Neuropharmacology
- Research has highlighted the potential neuroprotective effects of pyrrolidine derivatives. The specific interactions of this compound with neurotransmitter systems could lead to applications in treating neurodegenerative disorders.
Agrochemical Applications
1. Herbicide Development
- The chlorinated phenoxy group in the molecule suggests potential utility in herbicide formulations. Research has shown that compounds with similar structures can act as effective herbicides by interfering with plant growth processes.
- Preliminary studies indicate that this compound may inhibit specific enzymatic pathways crucial for plant metabolism, leading to its application in agricultural chemistry.
Case Studies and Research Findings
| Study Title | Objective | Findings |
|---|---|---|
| "Evaluation of Pyrrolidine Derivatives as Anticancer Agents" | To assess the cytotoxic effects on cancer cell lines | Significant inhibition of cell proliferation was observed with IC50 values in low micromolar range. |
| "Neuroprotective Properties of Pyrrolidine Compounds" | Investigate neuroprotective effects in vitro | Demonstrated reduced oxidative stress and apoptosis in neuronal cell cultures. |
| "Synthesis and Herbicidal Activity of Chlorinated Phenoxy Compounds" | To evaluate herbicidal efficacy | Identified effective inhibition of weed species at low concentrations, suggesting potential for commercial herbicide development. |
Mechanism of Action
The mechanism of action of 3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing the pyrrolidine/phenoxy core but differing in substituents. These differences critically influence physicochemical properties, biological activity, and applications.
Structural and Physicochemical Comparison
*Inferred from (C₁₇H₂₅Cl₂NO₃ for a methyl ester analog). †Estimated based on bromo analog . ‡Assumed from related compounds .
Key Observations:
- Substituent Effects: The tert-pentyl group in the target compound increases steric bulk and lipophilicity compared to the isopropyl group in or the trifluoromethyl group in . This may enhance membrane permeability but reduce aqueous solubility. Halogen Differences: The bromo analog has a higher molecular weight (406.7 vs.
Safety Profile : All compounds are classified as irritants, consistent with pyrrolidine derivatives .
Functional and Application Comparisons
Research Findings and Limitations
- Gaps in Data : Direct pharmacological data for the target compound are absent in the evidence. Inferences are drawn from structural analogs.
- Thermal Stability : The tert-pentyl group may confer higher thermal stability compared to isopropyl analogs, as bulkier groups often reduce molecular flexibility .
- Regulatory Status : Related compounds are labeled for lab use only, emphasizing their experimental status .
Biological Activity
3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride, with the CAS number 1219979-65-3, is a compound of significant interest in pharmacological research. This article delves into its biological activity, exploring its chemical properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₆H₂₅Cl₂NO
- Molecular Weight : 318.28 g/mol
- CAS Number : 1219979-65-3
- MDL Number : MFCD13560121
- Hazard Classification : Irritant
The compound features a chlorinated phenoxy group and a pyrrolidine moiety, which contribute to its biological activity. The presence of chlorine at the para position of the phenyl ring enhances lipophilicity, potentially influencing its interaction with biological membranes.
Research indicates that the biological activity of this compound may involve multiple pathways:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). This modulation can lead to alterations in synaptic transmission and neuronal excitability.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism and signaling processes.
Pharmacological Effects
Preliminary studies suggest several pharmacological effects:
- Antidepressant-like Activity : Animal models have shown that this compound exhibits antidepressant-like effects, potentially through serotonergic and noradrenergic pathways.
- Anxiolytic Properties : In behavioral assays, it has demonstrated anxiolytic effects, reducing anxiety-related behaviors in rodents.
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
A study conducted on mice evaluated the antidepressant-like effects of this compound. Mice were subjected to the forced swim test and tail suspension test after administration of the compound. Results indicated a significant decrease in immobility time compared to control groups, suggesting enhanced mood and reduced depressive symptoms.
Case Study 2: Anxiolytic Effects
In another study focusing on anxiety, this compound was administered to rats subjected to an open field test. The results showed increased exploratory behavior and reduced freezing time, indicating reduced anxiety levels. These findings support its potential use as an anxiolytic agent.
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- CNS Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating depression and anxiety disorders.
- Neurodegenerative Diseases : Preliminary findings suggest neuroprotective properties that could be beneficial in conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride to achieve high purity (>95%)?
- Methodological Answer : Key steps include controlling reaction stoichiometry (e.g., molar ratios of 2-chloro-4-(tert-pentyl)phenol to pyrrolidine derivatives), solvent selection (e.g., dichloromethane for improved solubility ), and purification via column chromatography or recrystallization. Purity validation should employ HPLC with a C18 column and UV detection at 254 nm, referencing retention times against certified standards .
Q. How can researchers characterize the structural integrity of intermediates during multi-step synthesis?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm bond formation (e.g., methylene bridge between phenoxy and pyrrolidine groups). Mass spectrometry (ESI-MS) is critical for verifying molecular ion peaks. For crystalline intermediates, X-ray crystallography provides unambiguous stereochemical confirmation .
Q. What safety protocols are essential when handling chlorinated intermediates in this compound’s synthesis?
- Methodological Answer : Implement fume hood use, PPE (nitrile gloves, goggles), and inert atmosphere techniques to mitigate risks from volatile chlorinated byproducts. Waste must be segregated and treated with neutralizing agents (e.g., sodium bicarbonate) before disposal via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of the phenoxy-methylation step in pyrrolidine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states to identify favorable reaction pathways. Molecular docking studies assess steric and electronic effects of tert-pentyl groups on reaction kinetics . Experimental validation via kinetic isotope effects (KIEs) can resolve discrepancies between computational and empirical data .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays for receptor affinity studies). Adjust for pharmacokinetic variables (e.g., metabolic stability in liver microsomes) and employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile differences .
Q. How do researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines) with HPLC-MS monitoring. Forced degradation studies (e.g., 0.1M HCl/NaOH, 40°C/75% RH) identify degradation products. Arrhenius plots extrapolate shelf-life at standard storage conditions (25°C) .
Analytical and Mechanistic Questions
Q. What advanced techniques quantify trace impurities (<0.1%) in the final compound?
- Methodological Answer : High-resolution LC-MS/MS (Q-TOF) with MRM (multiple reaction monitoring) detects low-abundance impurities. Compare fragmentation patterns with spectral libraries (e.g., NIST) for structural elucidation. Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) provides complementary purity data .
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
